

Application Notes: H74 Antibody for Cancer Cell Line Screening

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Compound of Interest

Compound Name:	H 74
CAS No.:	71144-20-2
Cat. No.:	B1207367

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Introduction

The H74 monoclonal antibody targets human B7-H4 (also known as B7-S1, B7x, or VTCN1), a transmembrane protein that acts as a negative regulator of the T-cell mediated immune response.[1][2] Overexpression of B7-H4 has been documented in a variety of human cancers, including breast, ovarian, endometrial, lung, and renal cell carcinoma, making it a compelling target for cancer immunotherapy and the development of antibody-drug conjugates (ADCs).[3] [4] The H74 antibody serves as a critical tool for identifying cancer cell lines that express B7-H4, facilitating drug development, biomarker discovery, and mechanism-of-action studies.

These application notes provide detailed protocols for utilizing the H74 antibody in the screening of cancer cell lines by flow cytometry, immunohistochemistry (IHC), and western blotting.

Data Presentation: B7-H4 Expression in Cancer Cell Lines

The following tables summarize representative quantitative data for B7-H4 expression across a panel of human cancer cell lines. This data is illustrative and based on published findings for B7-H4 expression; specific values obtained with the H74 antibody may vary depending on experimental conditions.

Table 1: Flow Cytometry Analysis of B7-H4 Expression

Cell Line	Cancer Type	B7-H4 Expression Level	Mean Fluorescence Intensity (MFI) - Representative	Percent Positive Cells (%) - Representative
SK-BR-3	Breast Cancer	High	850	>90
MDA-MB-468	Breast Cancer	High	780	>90
OVCAR-3	Ovarian Cancer	Moderate	450	60-80
A549	Lung Cancer	Moderate to Low	250	30-50
DU145	Prostate Cancer	Moderate	550	70-85
U937	Histiocytic Lymphoma	High	>95% binding efficiency with anti-B7-H4 mAb	>95
THP-1	Acute Monocytic Leukemia	High	~88% binding efficiency with anti-B7-H4 mAb	~88
HL-60	Acute Promyelocytic Leukemia	Moderate	~72% binding efficiency with anti-B7-H4 mAb	~72
NCI-H460	Lung Cancer	Low	150	<20
MCF7	Breast Cancer	Low/Negative	<100	<10

Table 2: Immunohistochemistry (IHC) Staining of B7-H4 in Cancer Cell Line Xenografts

Cell Line	Cancer Type	Staining Intensity (0-3+)	Percentage of Positive Cells (%)	H-Score (Intensity x % Positive)
SK-BR-3	Breast Cancer	3+ (Strong)	>90	270-300
OVCAR-3	Ovarian Cancer	2+ (Moderate)	75	150-200
A549	Lung Cancer	1+ (Weak)	40	40-80
DU145	Prostate Cancer	2+ (Moderate)	80	160-220
NCI-H460	Lung Cancer	1+ (Weak)	20	20-40
MCF7	Breast Cancer	0 (Negative)	<5	<5

Table 3: Western Blot Analysis of B7-H4 Expression

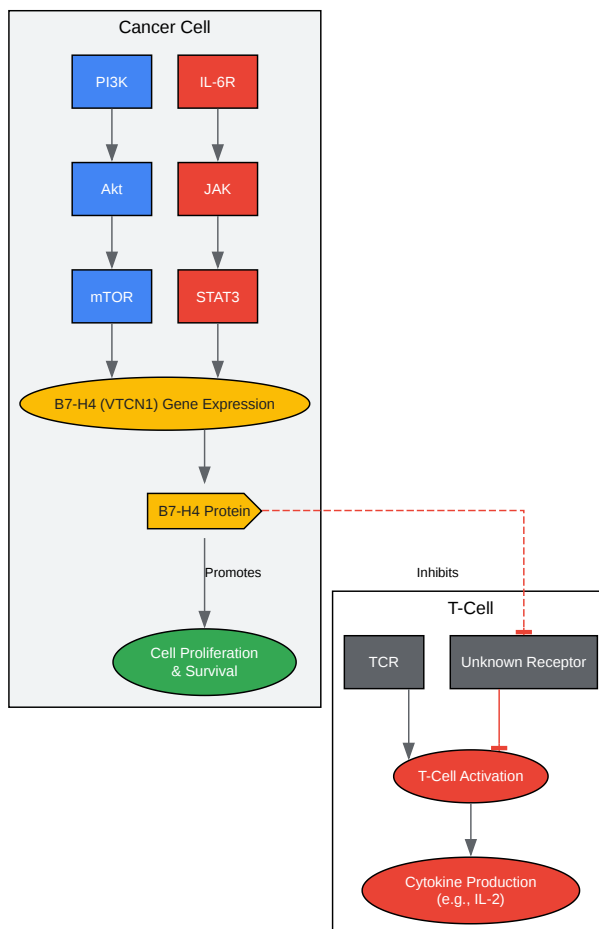
Cell Line	Cancer Type	Relative B7-H4 Band Intensity (Normalized to Loading Control)
SK-BR-3	Breast Cancer	+++
MDA-MB-468	Breast Cancer	+++
OVCAR-3	Ovarian Cancer	++
A549	Lung Cancer	+
DU145	Prostate Cancer	++
NCI-H460	Lung Cancer	+
MCF7	Breast Cancer	-

(+++ High, ++ Moderate, + Low, - Not Detected)

Signaling Pathways Involving B7-H4

B7-H4 is known to suppress T-cell activation and cytokine production. In cancer cells, its expression can be regulated by pathways such as PI3K/Akt/mTOR and IL-6/JAK/STAT3,

contributing to tumor growth and immune evasion.

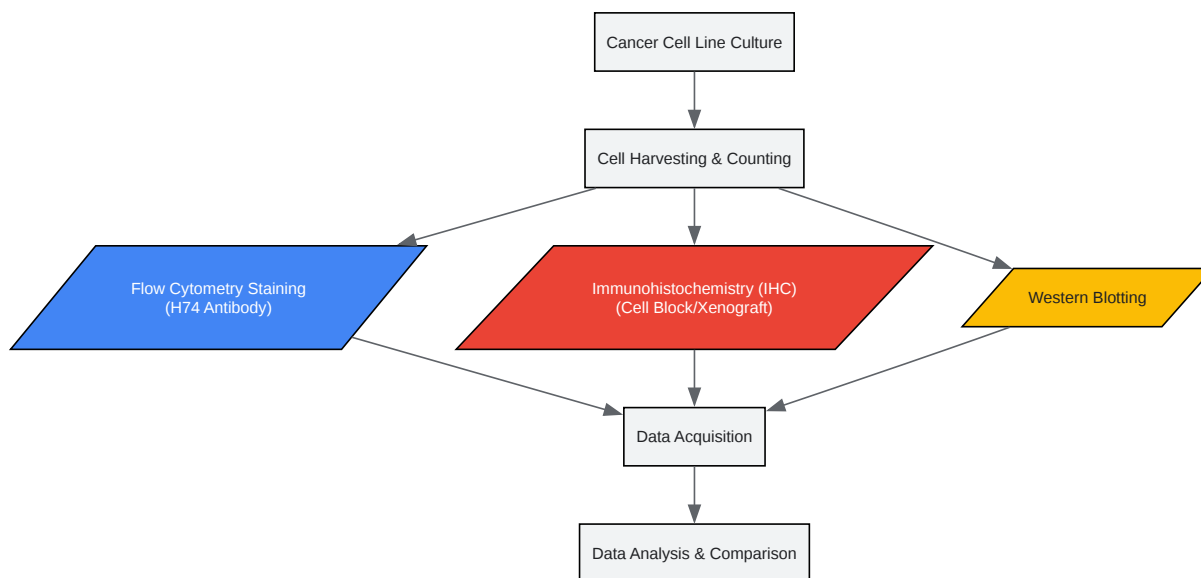


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B7-H4 signaling pathway in cancer.

Experimental Protocols

Experimental Workflow for Cancer Cell Line Screening



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Workflow for H74 antibody screening.

Protocol 1: Flow Cytometry

This protocol is for the analysis of B7-H4 expression on the surface of cancer cell lines.

Materials:

- H74 Monoclonal Antibody (e.g., PE conjugate)
- Isotype Control Antibody (e.g., Mouse IgG1 kappa PE)
- FACS Buffer (PBS + 2% FBS + 0.1% Sodium Azide)
- Cancer cell lines of interest
- Flow cytometer

Procedure:

- Cell Preparation:

- Culture cancer cell lines to 70-80% confluency.
- For adherent cells, detach using a gentle cell dissociation reagent (e.g., TrypLE).
- Wash cells once with cold PBS and centrifuge at 300 x g for 5 minutes.
- Resuspend the cell pellet in cold FACS buffer and perform a cell count. Adjust the cell concentration to 1×10^6 cells/mL.
- Staining:
 - Aliquot 100 μ L of the cell suspension (1×10^5 cells) into each FACS tube.
 - Add the H74 antibody at a pre-titrated optimal concentration (a starting concentration of 0.25 μ g per test is recommended).[2] For conjugated antibodies, use the manufacturer's recommended volume (e.g., 5 μ L per test).
 - In a separate tube, add the corresponding isotype control antibody at the same concentration as the primary antibody.
 - Incubate the tubes for 30 minutes at 4°C in the dark.
- Washing:
 - Add 2 mL of cold FACS buffer to each tube and centrifuge at 300 x g for 5 minutes.
 - Decant the supernatant.
 - Repeat the wash step twice.
- Data Acquisition:
 - Resuspend the cell pellet in 300-500 μ L of FACS buffer.
 - Acquire data on a flow cytometer, collecting a minimum of 10,000 events for each sample.
 - Analyze the data using appropriate software, gating on the live cell population and comparing the fluorescence intensity of cells stained with the H74 antibody to the isotype control.

Protocol 2: Immunohistochemistry (IHC) on Paraffin-Embedded Cell Blocks

This protocol is for the detection of B7-H4 in formalin-fixed, paraffin-embedded (FFPE) cancer cell line pellets.

Materials:

- H74 Monoclonal Antibody
- Biotinylated secondary antibody (anti-mouse IgG)
- Streptavidin-HRP conjugate
- DAB substrate kit
- Hematoxylin counterstain
- Antigen retrieval solution (e.g., Citrate Buffer, pH 6.0)
- Xylene, Ethanol series (100%, 95%, 70%)
- PBS or TBS wash buffer

Procedure:

- Cell Block Preparation:
 - Harvest a large number of cells (e.g., 10-20 million) and wash with PBS.
 - Fix the cell pellet in 10% neutral buffered formalin for 24 hours.
 - Process the fixed pellet through an ethanol series and xylene, and embed in paraffin wax to create a cell block.
 - Cut 4-5 μm sections from the cell block and mount on positively charged slides.
- Deparaffinization and Rehydration:

- Bake slides at 60°C for 1 hour.
- Immerse slides in two changes of xylene for 5 minutes each.
- Rehydrate through a graded series of ethanol (100%, 95%, 70%) for 3 minutes each, followed by a final wash in distilled water.
- Antigen Retrieval:
 - Immerse slides in antigen retrieval solution and heat in a pressure cooker or water bath at 95-100°C for 20-30 minutes.
 - Allow slides to cool to room temperature.
- Staining:
 - Wash slides with PBS.
 - Block endogenous peroxidase activity by incubating with 3% hydrogen peroxide for 10 minutes.
 - Wash with PBS.
 - Block non-specific binding with a protein block (e.g., 5% normal goat serum) for 30 minutes.
 - Incubate with the H74 primary antibody (diluted in antibody diluent) overnight at 4°C in a humidified chamber. The optimal dilution should be determined empirically.
 - Wash slides with PBS.
 - Incubate with the biotinylated secondary antibody for 30-60 minutes at room temperature.
 - Wash with PBS.
 - Incubate with streptavidin-HRP for 30 minutes at room temperature.
 - Wash with PBS.

- Detection and Counterstaining:
 - Apply DAB substrate and incubate until the desired brown color develops (typically 1-5 minutes).
 - Rinse with distilled water.
 - Counterstain with hematoxylin for 1-2 minutes.
 - "Blue" the sections in running tap water.
- Dehydration and Mounting:
 - Dehydrate the sections through a graded ethanol series and xylene.
 - Mount with a permanent mounting medium and coverslip.
 - Examine under a light microscope.

Protocol 3: Western Blotting

This protocol is for the detection of B7-H4 protein in whole-cell lysates from cancer cell lines.

Materials:

- H74 Monoclonal Antibody
- HRP-conjugated anti-mouse IgG secondary antibody
- RIPA or similar lysis buffer with protease inhibitors
- Laemmli sample buffer
- SDS-PAGE gels
- PVDF or nitrocellulose membrane
- Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

- TBST (Tris-Buffered Saline with 0.1% Tween-20)
- Enhanced chemiluminescence (ECL) substrate

Procedure:

- Lysate Preparation:
 - Culture cells to 80-90% confluency.
 - Wash cells with ice-cold PBS and lyse with RIPA buffer on ice for 30 minutes.
 - Scrape the cells and transfer the lysate to a microfuge tube.
 - Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
 - Transfer the supernatant (protein lysate) to a new tube.
 - Determine the protein concentration using a BCA or Bradford assay.
- SDS-PAGE and Transfer:
 - Mix 20-30 µg of protein lysate with Laemmli sample buffer and boil for 5 minutes.
 - Load samples onto an SDS-PAGE gel and run the electrophoresis until the dye front reaches the bottom.
 - Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
- Immunoblotting:
 - Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
 - Incubate the membrane with the H74 primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. The optimal dilution should be determined empirically.
 - Wash the membrane three times for 10 minutes each with TBST.

- Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
- Wash the membrane three times for 10 minutes each with TBST.
- Detection:
 - Incubate the membrane with ECL substrate according to the manufacturer's instructions.
 - Capture the chemiluminescent signal using an imaging system or X-ray film. The expected molecular weight for B7-H4 is approximately 50-80 kDa (glycosylated) and ~28 kDa for the protein core.[5]

Conclusion

The H74 antibody is a versatile and specific tool for the detection and characterization of B7-H4 expression in cancer cell lines. The protocols provided herein offer a starting point for researchers to screen for B7-H4 positive cell lines, which can be invaluable for the development of novel cancer immunotherapies. Optimal results will be achieved through careful titration of the antibody and adherence to standardized laboratory procedures.

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